molecular formula C12H13F2NO4 B2373387 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248393-49-7

3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

Cat. No. B2373387
CAS RN: 2248393-49-7
M. Wt: 273.236
InChI Key: PARRDDOHYYHSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various forms of pain and inflammation. It is commonly used to treat arthritis, joint pain, and other musculoskeletal conditions. Diflunisal is a derivative of salicylic acid and was first synthesized in the 1970s.

Mechanism of Action

3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid works by inhibiting the production of prostaglandins, which are substances that cause pain and inflammation. It does this by blocking the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a non-selective COX inhibitor, which means that it inhibits both COX-1 and COX-2 enzymes.
Biochemical and Physiological Effects:
3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to reduce fever. 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.

Future Directions

There are a number of future directions for research on 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. One area of research is the potential use of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid in the treatment of Alzheimer's disease. Another area of research is the development of more selective COX inhibitors, which may have fewer side effects than non-selective inhibitors like 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. Additionally, research is needed to better understand the biochemical and physiological effects of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, as well as its potential uses in the treatment of other diseases.

Synthesis Methods

The synthesis of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid involves the reaction of 3,5-difluorobenzoic acid with isobutyl chloroformate in the presence of triethylamine. This reaction produces 3,5-difluoro-4-isobutoxycarbonylbenzoic acid, which is then treated with ammonia to yield 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid. The synthesis of 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid is a relatively simple and straightforward process that can be carried out on a large scale.

Scientific Research Applications

3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various forms of pain, including arthritis, back pain, and neuropathic pain. 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can reduce the levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

3,5-difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-7(13)4-6(10(16)17)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARRDDOHYYHSMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.